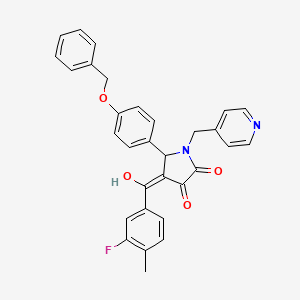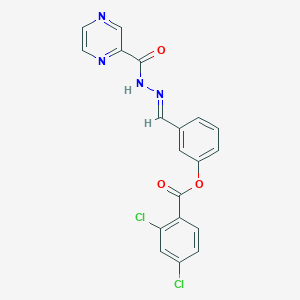![molecular formula C27H21BrN2O4 B12024542 [4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate](/img/structure/B12024542.png)
[4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(E)-(2-Naphthalen-2-yloxypropanoylhydrazinyliden)methyl]phenyl] 2-Bromobenzoat: ist eine komplexe organische Verbindung, die eine Kombination aus aromatischen Ringen und funktionellen Gruppen aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [4-[(E)-(2-Naphthalen-2-yloxypropanoylhydrazinyliden)methyl]phenyl] 2-Bromobenzoat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Hydrazo ns: Die Reaktion zwischen 2-Naphthalen-2-yloxypropanoylchlorid und Hydrazinhydrat bildet das Hydrazon-Zwischenprodukt.
Kondensationsreaktion: Das Hydrazon-Zwischenprodukt unterliegt einer Kondensationsreaktion mit 4-Formylphenyl 2-Bromobenzoat unter basischen Bedingungen, um das Endprodukt zu ergeben.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um Ausbeute und Reinheit zu verbessern. Dies könnte die Verwendung von automatisierten Reaktoren, kontrollierte Temperatur- und Druckbedingungen sowie Reinigungsverfahren wie Umkristallisation und Chromatographie beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[4-[(E)-(2-Naphthalen-2-yloxypropanoylhydrazinyliden)methyl]phenyl] 2-Bromobenzoat: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren oder Ketone führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Verbindung in Alkohole oder Amine umwandeln.
Substitution: Das Bromatom im Benzoat-Teil kann unter geeigneten Bedingungen mit Nukleophilen wie Aminen oder Thiolen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte gebildet
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole oder Amine.
Substitution: Entsprechende substituierte Produkte mit Aminen oder Thiolen.
Wissenschaftliche Forschungsanwendungen
[4-[(E)-(2-Naphthalen-2-yloxypropanoylhydrazinyliden)methyl]phenyl] 2-Bromobenzoat: hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder anticancerogenen Eigenschaften untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der gezielten Ansprache spezifischer molekularer Signalwege.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie Flüssigkristallen oder Polymeren mit einzigartigen optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von [4-[(E)-(2-Naphthalen-2-yloxypropanoylhydrazinyliden)methyl]phenyl] 2-Bromobenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu nachgeschalteten Effekten führt. So könnte es beispielsweise die Aktivität eines Schlüsselenzyms hemmen, das an der Zellproliferation beteiligt ist, wodurch anticancerogene Wirkungen erzielt werden.
Wirkmechanismus
The mechanism of action of [4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme involved in cell proliferation, thereby exerting anticancer effects.
Vergleich Mit ähnlichen Verbindungen
[4-[(E)-(2-Naphthalen-2-yloxypropanoylhydrazinyliden)methyl]phenyl] 2-Bromobenzoat: kann mit ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Ethylacetoacetat: Ein einfacherer Ester mit Anwendungen in der organischen Synthese.
Vanillinacetat: Ein aromatischer Ester, der in der Aroma- und Duftstoffindustrie verwendet wird.
Ethyl 3-(Furan-2-yl)propionat: Eine Verbindung mit einem Furanring, die in verschiedenen chemischen Synthesen verwendet wird.
Die Einzigartigkeit von [4-[(E)-(2-Naphthalen-2-yloxypropanoylhydrazinyliden)methyl]phenyl] 2-Bromobenzoat
Eigenschaften
Molekularformel |
C27H21BrN2O4 |
|---|---|
Molekulargewicht |
517.4 g/mol |
IUPAC-Name |
[4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C27H21BrN2O4/c1-18(33-23-15-12-20-6-2-3-7-21(20)16-23)26(31)30-29-17-19-10-13-22(14-11-19)34-27(32)24-8-4-5-9-25(24)28/h2-18H,1H3,(H,30,31)/b29-17+ |
InChI-Schlüssel |
CCAZTLNCVJLMQX-STBIYBPSSA-N |
Isomerische SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br)OC3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br)OC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12024467.png)
![4-[(E)-(2-{4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 4-methoxybenzoate](/img/structure/B12024469.png)
![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12024471.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024486.png)





![(5E)-2-(4-ethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024512.png)
![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12024515.png)


![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12024529.png)
